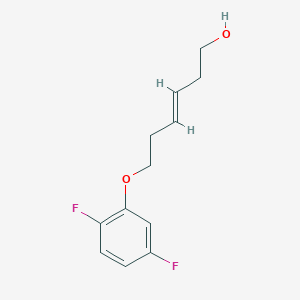
Desloratadineepimpurityahcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desloratadineepimpurityahcl is a compound related to desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. This compound is an impurity that may be present in desloratadine formulations and is of interest in pharmaceutical research and quality control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of desloratadineepimpurityahcl involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of desloratadine, followed by specific reactions to introduce the impurity. Common reagents used in these reactions include hydrochloric acid, organic solvents like methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure the purity and quality of the final product. The process involves large-scale synthesis using reactors and controlled environments to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the levels of impurities, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Desloratadineepimpurityahcl undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated compounds.
Applications De Recherche Scientifique
Desloratadineepimpurityahcl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of desloratadine formulations.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Studied for its pharmacokinetic properties and potential effects on human health.
Industry: Used in the development and quality control of pharmaceutical products containing desloratadine.
Mécanisme D'action
Desloratadineepimpurityahcl exerts its effects by interacting with molecular targets similar to desloratadine. It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This interaction blocks the action of endogenous histamine, leading to temporary relief of symptoms such as nasal congestion and watery eyes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: A precursor to desloratadine with similar antihistamine properties.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
Desloratadineepimpurityahcl is unique due to its specific structure and formation as an impurity in desloratadine formulations. Its presence and concentration are critical for ensuring the safety and efficacy of desloratadine-based medications.
Propriétés
Formule moléculaire |
C19H21Cl2FN2 |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H20ClFN2.ClH/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15;/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2;1H |
Clé InChI |
SPCDJKFZRQTXQW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)



![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)


![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)

